BenchChemオンラインストアへようこそ!

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

FAAH inhibition IC50 human recombinant enzyme

Select PF‑04457845 (Redafamdastat) for sustained, >24‑h FAAH blockade after a single oral dose—a key advantage over reversible inhibitors whose target coverage wanes within hours. Its irreversible carbamylation mechanism and exceptional selectivity (no PNPLA6/ABHD6 inhibition at 100 µM, confirmed by ABPP) allow unambiguous attribution of endocannabinoid phenotypes, directly addressing the safety concerns raised by BIA 10‑2474. Clinical Phase 2 data in pain and cannabis use disorder validate translational dose selection and safety monitoring.

Molecular Formula C15H15N5O3
Molecular Weight 313.31 g/mol
Cat. No. B11005264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide
Molecular FormulaC15H15N5O3
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC=NN3
InChIInChI=1S/C15H15N5O3/c1-22-14-8-12(23-20-14)5-6-13(21)18-11-4-2-3-10(7-11)15-16-9-17-19-15/h2-4,7-9H,5-6H2,1H3,(H,18,21)(H,16,17,19)
InChIKeyOKUOMZNGZYOPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-04457845 (3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide) as an Irreversible FAAH Inhibitor for Endocannabinoid Research


3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide (PF-04457845) is a potent, selective, irreversible inhibitor of fatty acid amide hydrolase (FAAH) [1]. It acts by carbamoylating the active-site serine nucleophile, leading to sustained elevation of endogenous fatty acid amides such as anandamide [1]. PF-04457845 has progressed into Phase 2 clinical trials for pain and cannabis use disorder [2], distinguishing it from numerous preclinical FAAH inhibitors.

Why Generic Substitution of FAAH Inhibitors Like PF-04457845 Is Not Advisable


Fatty acid amide hydrolase inhibitors differ fundamentally in binding mechanism (reversible versus irreversible), serine hydrolase selectivity spectrum, and pharmacokinetic duration [1]. For example, the reversible inhibitor PF-3845 requires continuous target engagement to maintain FAAH inhibition, while the irreversible PF-04457845 provides sustained target suppression beyond compound clearance [1]. Additionally, off-target serine hydrolase inhibition varies dramatically among analogs: the clinical toxicity of BIA 10-2474 was linked to poor selectivity, whereas PF-04457845 maintained an exceptionally clean profile [2]. Simple potency rankings (IC50) alone fail to capture these critical pharmacological distinctions.

Quantitative Differentiation of PF-04457845 from Key FAAH Inhibitor Comparators


Enzymatic Potency: PF-04457845 vs. URB597, OL-135, and PF-3845

PF-04457845 inhibits human recombinant FAAH with an IC50 of 7.2 nM, comparable to URB597 (4.6 nM) and PF-3845 (3.0 nM), but slightly more potent than OL-135 (18 nM) [1]. Despite similar enzymatic potency, PF-04457845's irreversible mechanism translates to vastly superior in vivo duration, demonstrating that IC50 alone is an insufficient criterion for compound selection [1].

FAAH inhibition IC50 human recombinant enzyme

Serine Hydrolase Selectivity Profiling by Activity-Based Protein Profiling (ABPP)

In mouse brain membrane proteomes, PF-04457845 (1 µM) completely inactivated FAAH (residual activity 3 ± 2% of control) without significantly affecting any other serine hydrolase band (≥90% activity retained) [1]. In contrast, URB597 (1 µM) caused substantial off-target inhibition, reducing carboxylesterase-1 activity to 60 ± 10% and ABHD6 to 75 ± 8% of control [1]. This clean selectivity profile is critical for interpreting in vivo endocannabinoid phenotypes.

Selectivity ABPP off-target

Irreversible Mechanism Enables Prolonged In Vivo FAAH Inhibition vs. Reversible PF-3845

PF-04457845 acts as an irreversible carbamate inhibitor with a kinact/Ki of 2.1 × 10^5 M⁻¹s⁻¹ [1]. After a single oral dose (10 mg/kg) in mice, PF-04457845 elevated brain anandamide levels 3.5-fold at 8 h and still maintained a 2.5-fold elevation at 24 h [1]. By comparison, the reversible inhibitor PF-3845 (10 mg/kg, p.o.) increased anandamide 2.8-fold at 2 h, but levels returned to baseline by 8 h [1]. This sustained pharmacodynamic effect arises from covalent target modification.

Irreversible inhibition duration brain anandamide

Clinical Safety-Benchmarked Selectivity vs. BIA 10-2474 Using ABPP

Activity-based protein profiling in Neuro2A cells revealed that PF-04457845 at 100 µM inhibited only FAAH and FAAH-2 (>95% inhibition), leaving the neuropathy-linked hydrolases PNPLA6 and ABHD6 unaffected (<10% inhibition) [1]. In contrast, BIA 10-2474 at the same concentration inhibited FAAH, ABHD6 (>70%), and PNPLA6 (>60%) [1]. This stark difference in selectivity is consistent with PF-04457845's clean Phase 1 safety profile (no serious adverse events up to 40 mg) versus the severe neurotoxicity observed with BIA 10-2474 [2].

Clinical safety BIA 10-2474 selectivity

Optimal Application Scenarios for PF-04457845 in Endocannabinoid Research and Clinical Development


Sustained In Vivo FAAH Inhibition in Neuropathic Pain and Inflammation Models

Owing to its irreversible mechanism, PF-04457845 provides >24-h elevation of analgesic fatty acid amides after single oral dosing, as demonstrated by 2.5-fold increase in brain anandamide at 24 h [1]. This enables chronic pain studies with once-daily dosing without fluctuating target coverage, a key advantage over reversible inhibitors such as PF-3845 whose effect wanes within 8 h [1].

Selective Pharmacological Probe for Dissecting FAAH Versus Monoacylglycerol Lipase Pathways

PF-04457845’s exclusive inhibition of FAAH in the serine hydrolase family, confirmed by ABPP with >90% retention of off-target activity [1], permits unambiguous attribution of endocannabinoid-mediated phenotypes to FAAH-dependent anandamide hydrolysis, avoiding confounding from MAGL or ABHD6 inhibition that occurs with less selective inhibitors like URB597 [1].

Benchmarking of Novel FAAH Inhibitors for Off-Target Liability

The comprehensive ABPP data showing PF-04457845's lack of PNPLA6/ABHD6 inhibition even at 100 µM [2] provides a quantitative benchmark for profiling emerging FAAH inhibitors, directly addressing safety concerns highlighted by the BIA 10-2474 trial [2]. Procurement of PF-04457845 as a positive control in selectivity screens is essential for early hazard identification.

Clinical Candidate in Cannabis Use Disorder and Pain Trials

PF-04457845's Phase 1 tolerability (no serious adverse events up to 40 mg, >98% PBMC FAAH inhibition [3]) and Phase 2a trial in cannabis withdrawal [4] position it as one of the few clinically validated FAAH inhibitors; researchers planning translational endocannabinoid studies can reference these clinical data to justify dose selection and safety monitoring.

Quote Request

Request a Quote for 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.